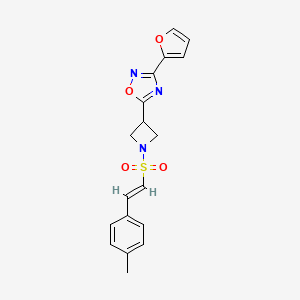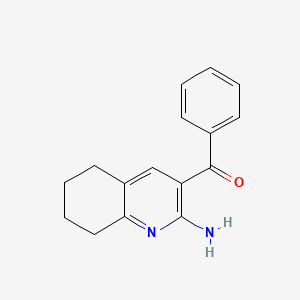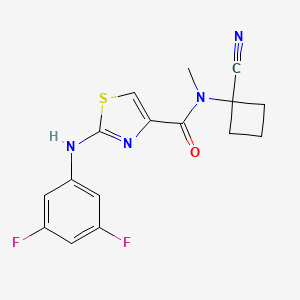![molecular formula C15H11F3O3 B2537068 2-Hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzenecarbaldehyde CAS No. 860611-51-4](/img/structure/B2537068.png)
2-Hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzenecarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Biosynthesis and Diversity Fungal benzene carbaldehydes, which include compounds like 2-Hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzenecarbaldehyde, exhibit diverse biological and pharmacological activities. These compounds often serve as key intermediates or end products in various biosynthetic pathways, derived typically from polyketide pathways catalyzed by fungal polyketide synthases. Their structural diversity and biological activities make them subjects of interest in natural product chemistry and pharmacology (Ran & Li, 2020).
Antibacterial Activity The antibacterial properties of derivatives synthesized from related compounds are a focus of biomedical research. For example, compounds derived from 4-amino7-chloro-2-oxo-2H-chromen-3-carbaldehyde have shown bacteriostatic and bactericidal activities against common bacterial strains such as Staphylococcus aureus, E.coli, and Bacillus cereus. This highlights the potential of these compounds in developing new antibacterial agents (Behrami & Vaso, 2017).
Chemical Structure and Properties The detailed structural analysis of related compounds provides insight into their chemical properties and potential applications. For instance, the study of the carbazole unit in specific molecules reveals its planarity and the hydrogen bonding patterns, which can influence the molecule's reactivity and interactions. Such structural insights are crucial for designing compounds with desired properties for various applications (Gunaseelan et al., 2007).
Propiedades
IUPAC Name |
2-hydroxy-4-[[3-(trifluoromethyl)phenyl]methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c16-15(17,18)12-3-1-2-10(6-12)9-21-13-5-4-11(8-19)14(20)7-13/h1-8,20H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEWQUISRFLKSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzylthio)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2536985.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2536986.png)

![2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2536992.png)

![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2536996.png)

![N-[cyano(thiophen-3-yl)methyl]-3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B2536998.png)

![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B2537002.png)
![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-1-morpholinoethanone](/img/structure/B2537004.png)
![(E)-2,5-dichloro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2537005.png)
![N-[4-(2-pyrimidinyloxy)phenyl]methanesulfonamide](/img/structure/B2537006.png)
